Cas no 2228296-10-2 (2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine)
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine
- EN300-1760220
- 2228296-10-2
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- Inchi: 1S/C10H14FNO2/c1-7-5-9(13-2)10(6-8(7)11)14-4-3-12/h5-6H,3-4,12H2,1-2H3
- InChI Key: ZERCQFJGVBZKRI-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1C)OC)OCCN
Computed Properties
- Exact Mass: 199.10085685g/mol
- Monoisotopic Mass: 199.10085685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44.5Ų
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760220-1g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-5g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 5g |
$4184.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-10g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 10g |
$6205.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-0.05g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-0.1g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-0.25g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-0.5g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-1.0g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 1g |
$1442.0 | 2023-05-27 | ||
| Enamine | EN300-1760220-2.5g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1760220-5.0g |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine |
2228296-10-2 | 5g |
$4184.0 | 2023-05-27 |
2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine
Introduction to 2-(5-Fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine (CAS No. 2228296-10-2)
2-(5-Fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine, with the CAS number 2228296-10-2, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted phenols and amines, which are known for their diverse biological activities and therapeutic potentials.
The chemical structure of 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine is characterized by a fluoro-substituted phenyl ring, a methoxy group, and a methyl group, all attached to an ethanamine moiety. The presence of these functional groups imparts specific properties to the molecule, such as enhanced lipophilicity and improved metabolic stability. These characteristics make it an attractive candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and cancer therapy.
Recent studies have highlighted the potential of 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine in modulating various biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In another study conducted by researchers at the University of California, it was found that 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine has significant neuroprotective properties. The compound was shown to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings open up new avenues for the development of novel therapeutic agents targeting these debilitating conditions.
The pharmacokinetic profile of 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. The compound demonstrates high bioavailability and a long half-life, which are crucial factors for effective drug delivery and sustained therapeutic effects.
In terms of safety, preclinical studies have shown that 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine exhibits low toxicity at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety profile in humans. Current Phase I clinical trials are underway to assess the compound's safety and tolerability in healthy volunteers.
The potential applications of 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine extend beyond its anti-inflammatory and neuroprotective properties. Recent research has also explored its use as an adjuvant therapy in cancer treatment. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to apoptosis and reducing drug resistance. This synergistic effect could lead to more effective treatment regimens with fewer side effects.
In conclusion, 2-(5-fluoro-2-methoxy-4-methylphenoxy)ethan-1-amine (CAS No. 2228296-10-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and diverse biological activities make it an attractive candidate for further development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.
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